molecular formula C13H8ClN3O3S B11045216 2-chloro-5-[3-(furan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzoic acid

2-chloro-5-[3-(furan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzoic acid

Cat. No.: B11045216
M. Wt: 321.74 g/mol
InChI Key: DLDUUOWBYDGZIO-UHFFFAOYSA-N
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Description

2-Chloro-5-[3-(2-furyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzoic acid is a complex organic compound with a molecular formula of C13H8ClN3O3S. This compound features a unique structure that includes a chloro-substituted benzoic acid moiety, a furyl group, and a triazolyl-sulfanyl linkage. It is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-[3-(2-furyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by oxidation.

    Introduction of the Furyl Group: The furyl group can be introduced through a coupling reaction, such as a Suzuki-Miyaura cross-coupling, using a furyl boronic acid and a suitable halogenated precursor.

    Chlorination and Carboxylation: The final steps involve chlorination of the aromatic ring and introduction of the carboxylic acid group through a carboxylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, greener solvents, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-[3-(2-furyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H2) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-5-[3-(2-furyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-chloro-5-[3-(2-furyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-(5-formyl-2-furyl)benzoic acid: Similar structure but with a formyl group instead of the triazolyl-sulfanyl linkage.

    2-Chloro-5-(trifluoromethyl)benzoic acid: Contains a trifluoromethyl group instead of the furyl and triazolyl-sulfanyl groups.

Uniqueness

2-Chloro-5-[3-(2-furyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzoic acid is unique due to its combination of a furyl group and a triazolyl-sulfanyl linkage, which imparts distinct chemical and biological properties not found in its analogs.

Properties

Molecular Formula

C13H8ClN3O3S

Molecular Weight

321.74 g/mol

IUPAC Name

2-chloro-5-[3-(furan-2-yl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]benzoic acid

InChI

InChI=1S/C13H8ClN3O3S/c14-9-4-3-7(6-8(9)12(18)19)17-11(15-16-13(17)21)10-2-1-5-20-10/h1-6H,(H,16,21)(H,18,19)

InChI Key

DLDUUOWBYDGZIO-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=NNC(=S)N2C3=CC(=C(C=C3)Cl)C(=O)O

Origin of Product

United States

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